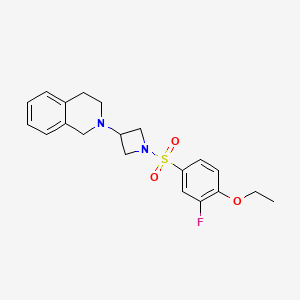
2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a tetrahydroisoquinoline core and a sulfonamide group, which may influence its interaction with biological targets.
- Molecular Formula : C20H23FN2O3S
- Molecular Weight : 390.47 g/mol
- CAS Number : 2034307-82-7
The presence of the sulfonyl group (-SO2-) suggests that this compound may exhibit significant biological activity, particularly in modulating receptor functions or enzyme activities.
The proposed mechanism of action for compounds similar to this compound involves:
- Receptor Modulation : The compound may act as a positive allosteric modulator , enhancing the activity of specific neurotransmitter receptors without directly activating them. This property is particularly relevant for conditions involving neurodegeneration or psychiatric disorders.
- Enzyme Interaction : It is hypothesized that the compound could interact with enzymes involved in metabolic pathways, potentially influencing the degradation or synthesis of neurotransmitters.
Biological Activity Studies
Research has demonstrated various biological activities associated with tetrahydroisoquinoline derivatives:
- Neuroprotective Effects : Studies indicate that similar compounds can protect against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which induces dopaminergic cell death. For instance, derivatives like 1-methyl-tetrahydroisoquinoline have shown significant neuroprotective effects by reducing oxidative stress and preventing cell membrane degeneration .
- Muscarinic Receptor Interaction : A series of studies on tetrahydroisoquinoline derivatives have revealed their potential as selective antagonists for muscarinic receptors. For example, certain derivatives exhibited high affinity for M2 muscarinic receptors, indicating their potential use in treating cardiovascular conditions .
Case Studies and Experimental Findings
Several studies have focused on the biological evaluation of related compounds:
These findings highlight the potential therapeutic applications of tetrahydroisoquinoline derivatives in neuroprotection and receptor modulation.
Synthesis and Purification
The synthesis of this compound typically involves multi-step reactions that require careful optimization of reaction conditions to achieve high yields and purity. Techniques such as chromatography are often employed for purification.
Propiedades
IUPAC Name |
2-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-2-26-20-8-7-18(11-19(20)21)27(24,25)23-13-17(14-23)22-10-9-15-5-3-4-6-16(15)12-22/h3-8,11,17H,2,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIAZAQXQSOALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC4=CC=CC=C4C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














